molecular formula C46H65NO12 B1246295 Chivosazole E

Chivosazole E

Cat. No. B1246295
M. Wt: 824 g/mol
InChI Key: UMUMBLZPRQHELQ-JMZWMVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chivosazole E is a glycoside.

Scientific Research Applications

Actin Cytoskeleton Disruption

Chivosazoles, including Chivosazole E, are known for their high antiproliferative activity against different mammalian cell lines, including human cancer cells. They disrupt the actin cytoskeleton in cells, leading to a breakdown of F-actin. This disruption can be instrumental in the study of issues related to the actin cytoskeleton and offers a unique mode of action distinct from other microfilament-disrupting compounds (Diestel et al., 2009).

Cell Cycle Impact and Antibiotic Properties

Chivosazole E exhibits strong antibiotic properties, particularly against yeast, filamentous fungi, and mammalian cells. It specifically targets the actin skeleton of eukaryotic cells but shows no activity against bacteria. The compound's unique interaction with the actin skeleton can provide insights into novel antibiotic mechanisms (Perlova et al., 2006).

Direct Interaction with Actin

Research has shown that Chivosazole E directly interacts with actin, affecting cellular processes. Its impact on actin can help understand the cellular effects of actin-binding compounds and could be pivotal in developing new actin-targeting drugs (Filipuzzi et al., 2017).

Modulation of Protein-Protein Interactions

Chivosazole A, a variant, modulates the protein-protein interactions of actin. This modulation impacts key cellular processes, offering a potential pathway for developing new drugs targeting specific actin functions (Wang et al., 2019).

properties

Product Name

Chivosazole E

Molecular Formula

C46H65NO12

Molecular Weight

824 g/mol

IUPAC Name

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

InChI

InChI=1S/C46H65NO12/c1-28-18-12-8-11-15-23-40(52)59-44(32(5)37(50)25-31(4)48)29(2)19-13-9-10-14-21-36(49)26-38(51)33(6)45-47-35(27-56-45)20-16-17-22-39(30(3)24-28)58-46-43(55)42(54)41(53)34(7)57-46/h8-24,27,29-34,36-39,41-44,46,48-51,53-55H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+/t29?,30?,31?,32?,33?,34-,36?,37?,38?,39?,41-,42+,43-,44?,46+/m1/s1

InChI Key

UMUMBLZPRQHELQ-JMZWMVLASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)O)O

Canonical SMILES

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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